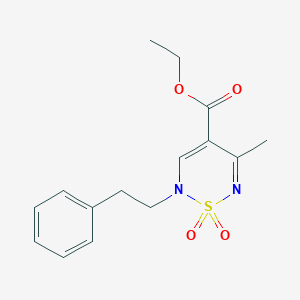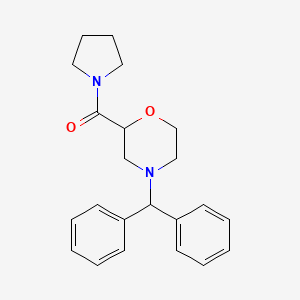
N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinoxaline derivatives involves various methods of synthetic strategies . One common method is the reaction of o-phenylenediamine with oxalic acid to give 1,4-dihydro quinoxaline-2,3-dione, which can then be reacted with other compounds .Molecular Structure Analysis
Quinoxaline is a nitrogen-containing heterocyclic compound . It is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific structure of “N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)quinoxaline-2-carboxamide” contributes to its unique properties and applications.Chemical Reactions Analysis
Quinoxaline derivatives undergo various chemical reactions . These include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions . The specific reactions of “N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)quinoxaline-2-carboxamide” would depend on the conditions and reagents used.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)quinoxaline-2-carboxamide, focusing on six unique applications:
Antimicrobial Agents
N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)quinoxaline-2-carboxamide has shown promising antimicrobial properties. Research indicates that compounds with quinoxaline and quinoline moieties exhibit significant activity against a variety of bacterial and fungal strains. This makes them potential candidates for developing new antibiotics and antifungal agents .
Anticancer Agents
The compound’s structure suggests potential anticancer properties. Quinoxaline derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis. Studies have demonstrated that similar compounds can target specific cancer cell lines, making them valuable in cancer research and therapy .
Acetylcholinesterase Inhibitors
This compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer’s. The quinoline moiety in the compound is particularly effective in inhibiting AChE, which could lead to the development of new treatments for Alzheimer’s disease .
Antioxidant Agents
Research has shown that compounds with quinoxaline and quinoline structures possess significant antioxidant activities. These compounds can neutralize free radicals, thereby protecting cells from oxidative stress and damage. This property is valuable in developing treatments for diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .
Future Directions
Quinoxaline derivatives have been the focus of many research studies due to their diverse pharmacological activities . The future directions for “N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)quinoxaline-2-carboxamide” could include further exploration of its potential applications in drug discovery, organic synthesis, and material science.
Mechanism of Action
Target of Action
Similar compounds, such as 4-hydroxy-2-quinolones, have been reported to have interesting pharmaceutical and biological activities . These compounds are valuable in drug research and development .
Mode of Action
It’s worth noting that quinoline derivatives have been used in the treatment of various conditions . For example, quinine and its derivatives have been used to treat nocturnal leg cramps and arthritis .
Biochemical Pathways
Quinoline-2,4-diones, which are structurally similar, have unique roles in natural and synthetic chemistry and their biologically and pharmacological activities .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as quinoline derivatives, have been studied extensively .
Result of Action
Similar compounds have shown unique biological activities .
Action Environment
It’s known that the tautomeric equilibrium of similar compounds, such as quinoline-2,4-diones, is affected by several factors, including the electronic nature and steric hindrance of substituents and solvent polarity .
properties
IUPAC Name |
N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-11-12(2)19(25)24-17-9-13(7-8-14(11)17)22-20(26)18-10-21-15-5-3-4-6-16(15)23-18/h3-10H,1-2H3,(H,22,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPFBIDJGYYUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=C1C=CC(=C2)NC(=O)C3=NC4=CC=CC=C4N=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6476848.png)
![2-chloro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476849.png)
![2,6-difluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476864.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476875.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B6476889.png)
![7-methoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B6476898.png)
![3-cyclopropyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6476903.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B6476907.png)


![2-methyl-4-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)oxy]pyridine](/img/structure/B6476932.png)
![3-cyclopropyl-1-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6476936.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6476943.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B6476962.png)